MAO-B Inhibition Potency: Sub-Nanomolar Affinity Compared to Drug Reference Standards
In a single-concentration screening assay conducted at Sapienza University of Rome and curated by ChEMBL, (2-methoxyethyl)(4-methylbenzyl)amine hydrochloride demonstrated inhibition of recombinant human MAO-B with a Ki of 0.129 nM and an IC₅₀ of 129 nM [1]. While no head-to-head comparator data for close structural analogs are publicly available for this specific compound, the Ki value of 0.129 nM places it in a potency range comparable to or exceeding that of clinically used irreversible MAO-B inhibitors such as selegiline (reported Ki values in the low nanomolar range) and rasagiline (IC₅₀ approximately 4–15 nM against human MAO-B in recombinant systems) [2]. Caution: The assay used p-benzylamine as substrate with a 15-minute preincubation period before substrate addition and a 20-minute measurement window; preincubation conditions can artifactually enhance apparent potency for irreversible or tight-binding inhibitors, and the observed Ki of 0.129 nM may reflect time-dependent inhibition rather than equilibrium binding affinity [1]. Users should independently verify these findings under their own experimental conditions.
| Evidence Dimension | MAO-B enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.129 nM; IC₅₀ = 129 nM (recombinant human MAO-B) |
| Comparator Or Baseline | Selegiline (Ki low nM range); Rasagiline (IC₅₀ ≈ 4–15 nM, human MAO-B recombinant). No direct head-to-head data available for close structural analogs (e.g., 4-methoxybenzyl or N-ethyl analogs) of this compound. |
| Quantified Difference | Not calculable due to absence of direct head-to-head data. Class-level inference suggests comparable or superior MAO-B affinity relative to reference inhibitors. |
| Conditions | Recombinant human MAO-B; p-benzylamine substrate; 15 min preincubation; 20 min measurement (Sapienza University of Rome / ChEMBL curation) |
Why This Matters
Sub-nanomolar MAO-B Ki indicates potential utility in neuroprotection-focused drug discovery programs, but the absence of comparator data for close structural analogs means substitution with uncharacterized alternatives is not supported.
- [1] BindingDB. (n.d.). BDBM50430726 / CHEMBL2333930 – Affinity Data: Inhibition of recombinant human MAO-B (Ki: 0.129 nM; IC₅₀: 129 nM). Assay: p-benzylamine substrate; 15 min preincubation; 20 min measurement. Curated by ChEMBL from Sapienza University of Rome. View Source
- [2] Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287–S296. (Reference for selegiline and rasagiline MAO-B potency ranges.) View Source
